benzyl N-(benzenesulfonyl)carbamate
Description
Historical Development and Synthetic Utility of N-Sulfonyl Carbamate (B1207046) Derivatives
The exploration of carbamates in organic chemistry has a rich history, with early work focusing on their use as protecting groups for amines. The benzyloxycarbonyl (Cbz) group, a classic example of a carbamate-based protecting group, has been instrumental in peptide synthesis since its introduction. wikipedia.orgnih.gov The development of N-sulfonyl carbamates represents a significant advancement, expanding the synthetic utility of the carbamate moiety beyond simple protection.
Historically, the synthesis of carbamates involved methods such as the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the reaction of alcohols with isocyanates. acs.org More contemporary and safer methods have since been developed, including the reaction of amines with carbonates or chloroformates. chemicalbook.comwikipedia.org The introduction of a sulfonyl group onto the carbamate nitrogen atom modifies the electronic properties of the molecule, enhancing the acidity of the N-H proton and influencing the reactivity of the carbonyl group. This has led to the use of N-sulfonyl carbamates as precursors for a variety of nitrogen-containing compounds. For instance, they have been employed in the synthesis of sulfonylureas, a class of compounds with significant biological activity. researchgate.net
Strategic Importance of Benzenesulfonyl-Containing Carbamates in Modern Synthetic Methodologies
The benzenesulfonyl group is a key functional group in organic synthesis, often introduced using benzenesulfonyl chloride. nih.gov Its presence in a molecule can serve several strategic purposes. It can act as a protecting group for amines, forming stable sulfonamides that are resistant to many reaction conditions. Furthermore, the strong electron-withdrawing nature of the benzenesulfonyl group can activate adjacent functionalities towards nucleophilic attack or facilitate leaving group departure.
In the context of carbamates, the benzenesulfonyl group enhances the electrophilicity of the carbamate carbonyl and increases the acidity of the N-H proton. This makes benzenesulfonyl-containing carbamates valuable partners in a range of transformations. They can participate in reactions as electrophiles, reacting with nucleophiles at the carbonyl carbon. The acidic N-H proton can be deprotonated to generate a nucleophilic nitrogen anion, which can then be used in alkylation or acylation reactions. The N-benzylbenzenesulfonamide moiety, a structure closely related to the title compound, is found in various biologically significant molecules. nsf.gov
Scope and Academic Research Directions for Benzyl (B1604629) N-(Benzenesulfonyl)carbamate
While extensive research exists on the broader classes of N-sulfonyl carbamates and benzenesulfonamides, specific academic literature focusing exclusively on benzyl N-(benzenesulfonyl)carbamate is limited. However, based on the known reactivity of related compounds, several potential research directions and applications can be envisaged.
The compound's structure suggests its utility as a versatile building block in organic synthesis. The benzyl carbamate portion can serve as a protected source of ammonia (B1221849), with the benzyloxycarbonyl group being removable under various conditions. wikipedia.org The benzenesulfonyl group, as discussed, activates the molecule for various transformations.
Future research could explore the use of this compound as a precursor for the synthesis of more complex nitrogen-containing heterocycles. The reactivity of the activated carbamate could be exploited in intramolecular cyclization reactions to form novel ring systems. Furthermore, its potential as a reagent for the introduction of the N-(benzenesulfonyl)carbamoyl group onto other molecules could be investigated. Given the biological importance of related sulfonamide and carbamate structures, the synthesis and evaluation of derivatives of this compound for potential medicinal applications could be a fruitful area of research. nsf.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(benzenesulfonyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(19-11-12-7-3-1-4-8-12)15-20(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUJIDJGBHCKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288346 | |
| Record name | benzyl N-(benzenesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-65-7, 7148-31-4 | |
| Record name | NSC55356 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl N-(benzenesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity, Mechanistic Insights, and Transformations in Organic Synthesis
Elucidation of Reaction Mechanisms for Benzyl (B1604629) N-(Benzenesulfonyl)carbamate
Understanding the underlying mechanisms of how benzyl N-(benzenesulfonyl)carbamate reacts is crucial for predicting its behavior and designing new synthetic methodologies.
The carbamate (B1207046) group within this compound possesses both nucleophilic and electrophilic character. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile. However, the adjacent carbonyl and sulfonyl groups significantly withdraw electron density, diminishing its nucleophilicity.
Conversely, the carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of its applications. For instance, carbamates can be cleaved under nucleophilic conditions. A novel method for the deprotection of carbamates, including the benzyl carbamate (Cbz) group, involves treatment with 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75°C. organic-chemistry.org This protocol offers a milder alternative to traditional methods like hydrogenolysis or acid-mediated deprotection, which can be harsh on sensitive functional groups. organic-chemistry.org The proposed mechanism for this deprotection is an SN2 reaction. organic-chemistry.org
While simple carbamates are often viewed as protecting groups rather than potent electrophiles, their reactivity can be harnessed. It has been demonstrated that N-benzyloxy carbamates can react with stabilized carbon nucleophiles to form protected hydroxamic acids. nih.gov This strategy opens up new avenues for the synthesis of various hydroxamic acids and mixed ligand chelators. nih.gov
The strongly electron-withdrawing nature of the benzenesulfonyl group plays a pivotal role in modulating the reactivity of the entire molecule. It significantly influences the acidity of the N-H proton and the electrophilicity of the carbonyl carbon.
The influence of substituents on reaction kinetics and selectivity is a well-studied phenomenon in organic chemistry. For example, in the benzylation of adenine, the reaction is second-order, and the regioselectivity is guided by a delicate balance of entropy and enthalpy in the transition state. nih.govresearchgate.net While not directly studying this compound, this research highlights how subtle electronic and steric factors can dictate reaction outcomes. nih.govresearchgate.net In the context of this compound, the benzenesulfonyl group would be expected to enhance the rate of nucleophilic attack at the carbonyl carbon by stabilizing the resulting negative charge on the nitrogen atom in the transition state.
Furthermore, in heterogeneous catalysis, the properties of the catalyst, such as acidity and redox potential, influence the reaction mechanism. researchgate.net For the benzylation of benzene (B151609), the adsorption of reactants onto the catalyst surface is a critical step, and the nature of the catalyst's active sites dictates the reaction pathway. researchgate.net
Catalytic Transformations Utilizing this compound
The unique reactivity of this compound makes it a suitable substrate for a variety of catalytic transformations, expanding its utility in organic synthesis.
Transition metal catalysis offers powerful methods for forming carbon-nitrogen bonds. Gold(I) complexes, for example, have been shown to catalyze the intermolecular hydroamination of allenes with N-unsubstituted carbamates, which serve as ammonia (B1221849) surrogates. nih.gov This reaction provides a direct and atom-economical route to allylic amines, which are important structural motifs in many biologically active molecules. nih.gov In a specific example, the reaction of 2,3-pentadienyl benzoate (B1203000) and benzyl carbamate with a gold(I) N-heterocyclic carbene complex as a catalyst yielded the corresponding N-allylic carbamate in high yield and selectivity. nih.gov
Table 1: Gold(I)-Catalyzed Hydroamination of 3-Methyl-1,2-butadiene with Benzyl Carbamate nih.gov
| Entry | Ligand | Conversion (%) |
| 1 | P(t-Bu)2(o-biphenyl) | <5 |
| 2 | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 98 |
Reaction conditions: 3-Methyl-1,2-butadiene, benzyl carbamate, (NHC)AuCl (5 mol %), AgOTf (5 mol %), dioxane, 23 °C, 24 h. Conversion determined by GC analysis.
This compound can serve as a precursor for amidation and aminomethylation reactions. The Cbz group is a well-established protecting group for amines in peptide synthesis, allowing for the selective formation of amide bonds. After coupling, the Cbz group can be removed under specific conditions to reveal the free amine for further transformations.
Aminomethylation reactions involve the introduction of a -CH₂NR₂ group. While direct examples using this compound are not prevalent in the provided search results, related compounds like benzyl isopropoxymethyl carbamate have been used as aminomethylating reagents in Mannich reactions of titanium enolates. wikipedia.org This suggests the potential for developing similar applications with this compound.
This compound as a Versatile Synthetic Intermediate
The collective reactivity of its functional groups makes this compound a versatile intermediate in multi-step organic syntheses. Its ability to act as a protected amine source, a substrate for nucleophilic attack, and a partner in catalytic reactions allows for the construction of complex molecular architectures.
For example, the thiazole (B1198619) moiety is a privileged structure in medicinal chemistry. mdpi.com Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a related compound, is a key synthetic building block. mdpi.com The Cbz-protected amine allows for orthogonal deprotection and further derivatization, while the hydroxyl group can be modified, enabling the rapid synthesis of more complex, bioactive molecules. mdpi.com This highlights the strategic importance of the Cbz group, a core feature of this compound, in the synthesis of medicinally relevant compounds.
Precursor in Nitrogen-Containing Heterocycle Synthesis (e.g., Pyrroles, Ureas)
Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. The synthesis of these rings often relies on versatile precursors that can undergo cyclization reactions.
Pyrroles:
The synthesis of pyrrole (B145914) rings can be achieved through various strategies, including the cyclization of N-sulfonyl vinylogous carbamates. This method involves a three-step sequence starting from 2,2-dimethoxyethylamine, a sulfonyl chloride, and an alkyne bearing an electron-withdrawing group, which proceeds via a 5-exo-trig cyclization. While this demonstrates that N-sulfonyl carbamate-type structures can serve as precursors to pyrroles, specific studies detailing the use of this compound for this purpose are not found in the current body of literature. The reactivity of the specific combination of the benzyl ester and the N-benzenesulfonyl group in the context of pyrrole formation remains an area for potential investigation.
Ureas:
Strategic Applications as a Protecting Group in Complex Molecule Construction
Protecting groups are crucial tools in the multistep synthesis of complex organic molecules, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. Carbamates are among the most common and versatile protecting groups for amines.
The structure of this compound contains two moieties commonly associated with protecting group chemistry: the benzyloxycarbonyl (Cbz or Z) group and the benzenesulfonyl (Bs) group.
Benzyloxycarbonyl (Cbz) Group: The Cbz group is a well-established protecting group for amines, prized for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.
Benzenesulfonyl (Bs) Group: The benzenesulfonyl group is also used to protect amines and phenols. It is known for its robustness under various harsh reaction conditions and can be removed using methods like catalytic hydrogenolysis.
The combination of these two functionalities in this compound suggests it could theoretically function as a protecting group. An amine could potentially be derivatized with this compound. However, the stability and deprotection conditions for the resulting N-sulfonylcarbamate would need to be established. Research literature focuses on the individual use of Cbz and sulfonyl groups rather than the combined this compound entity as a protecting group strategy. For example, in the synthesis of HIV-1 protease inhibitors, a benzenesulfonyl group was introduced to an amine, while a separate carbamate (a Boc group) was present elsewhere in the molecule, highlighting the separate application of these functionalities. There are no specific documented instances of this compound being employed as a strategic protecting group in the construction of complex molecules.
Computational and Theoretical Investigations of Benzyl N Benzenesulfonyl Carbamate
Molecular Structure, Conformation, and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzyl (B1604629) N-(benzenesulfonyl)carbamate, DFT calculations would be performed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Structural Parameters for Benzyl N-(Benzenesulfonyl)carbamate from DFT Calculations
| Parameter | Description | Predicted Value Range |
|---|---|---|
| S=O Bond Length | Double bond between sulfur and oxygen | ~1.43 - 1.45 Å |
| S-N Bond Length | Single bond between sulfur and nitrogen | ~1.65 - 1.69 Å |
| S-C (Aryl) Bond Length | Single bond between sulfur and phenyl ring | ~1.76 - 1.78 Å |
| C=O Bond Length | Carbonyl double bond in the carbamate (B1207046) | ~1.21 - 1.23 Å |
| N-C (Carbonyl) Bond Length | Single bond between nitrogen and carbonyl carbon | ~1.37 - 1.40 Å |
| S-N-C Angle | Bond angle of the central sulfonamide linkage | ~120 - 125° |
Note: These values are predictive and based on typical results for similar N-sulfonylcarbamate structures calculated with common basis sets like 6-311++G(d,p).
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor in a reaction, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be distributed primarily across the electron-rich regions, likely the π-systems of the benzyl and phenyl rings. The LUMO, conversely, is anticipated to be localized on the electron-deficient benzenesulfonyl group, particularly on the sulfur atom and the sulfonyl oxygens, which are strongly electron-withdrawing.
Charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) analysis or by mapping the molecular electrostatic potential (MEP), would further elucidate the electronic landscape. These analyses would quantitatively confirm the electronegative character of the oxygen atoms (in both the carbonyl and sulfonyl groups) and the electropositive nature of the amine hydrogen and the benzylic protons. The sulfur atom would carry a significant positive charge due to bonding with four electronegative atoms (two oxygens, one nitrogen, and the phenyl ring's carbon). This charge separation is critical for predicting how the molecule interacts with other reagents.
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Description | Expected Finding for this compound |
|---|---|---|
| HOMO Localization | Region of highest electron density (electron donor) | Primarily on the π-orbitals of the benzyl and phenyl rings. |
| LUMO Localization | Region of lowest electron density (electron acceptor) | Primarily on the S=O bonds of the benzenesulfonyl group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A relatively large gap, indicating good kinetic stability. |
Spectroscopic Signatures and Advanced Characterization (Theoretical Prediction)
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data or predicting the spectral properties of novel compounds.
Theoretical vibrational analysis predicts the frequencies at which a molecule will absorb infrared (IR) radiation or scatter light in Raman spectroscopy. Each predicted frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These simulations are invaluable for assigning peaks in experimentally obtained spectra.
For this compound, the simulated IR and Raman spectra would show characteristic peaks corresponding to its functional groups. The most prominent and diagnostic peaks would include the N-H stretch, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. Aromatic C-H stretching vibrations from the two phenyl rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl CH₂ group would be just below 3000 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Carbamate-Sulfonamide | 3200 - 3350 | Medium | Weak |
| Aromatic C-H Stretch | Phenyl Rings | 3030 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | Benzyl CH₂ | 2900 - 2980 | Medium-Weak | Medium |
| C=O Stretch | Carbamate | 1720 - 1750 | Strong | Medium |
| C=C Aromatic Stretch | Phenyl Rings | 1450 - 1600 | Medium | Strong |
| Asymmetric SO₂ Stretch | Benzenesulfonyl | 1340 - 1380 | Strong | Medium |
| Symmetric SO₂ Stretch | Benzenesulfonyl | 1160 - 1190 | Strong | Weak |
| C-O Stretch | Benzyl Ester | 1220 - 1260 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are based on the calculated electronic environment around each nucleus in the molecule's optimized geometry.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the two different aromatic rings, which would appear in the typical aromatic region (~7.2-8.0 ppm). The benzylic CH₂ protons would likely appear as a singlet around 5.2 ppm, while the N-H proton signal would be a broad singlet whose position is sensitive to solvent and concentration. The predicted ¹³C spectrum would show signals for the carbonyl carbon (~150-155 ppm) and the various aromatic and aliphatic carbons. Conformational dynamics studies can further refine these predictions by averaging chemical shifts over different low-energy structures that the molecule may adopt in solution.
Computational Elucidation of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can map out the energetic landscape of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand mechanistic details that are often impossible to observe experimentally.
For this compound, several reaction pathways could be investigated. For example, the hydrolysis of the carbamate ester could be modeled to understand its stability in aqueous environments. Another potential study could involve the deprotonation of the N-H group followed by reaction with an electrophile, exploring the nucleophilicity of the resulting anion. Computational analysis would involve locating the transition state structure for the key bond-forming or bond-breaking step and calculating its energy relative to the reactants. This provides a quantitative measure of the reaction's feasibility and can help rationalize experimental outcomes or guide the design of new synthetic routes involving this compound.
Energy Profile Calculations for Key Synthetic Transformations
Currently, there is a notable absence of publicly available scientific literature detailing specific energy profile calculations for the key synthetic transformations of this compound. While computational studies, including Density Functional Theory (DFT) calculations, are commonly employed to elucidate reaction mechanisms and determine the energy landscapes of chemical reactions, such specific data for this particular compound has not been reported in the reviewed scientific papers and chemical databases.
The synthesis of N-acylsulfonamides, a class of compounds to which this compound belongs, has been the subject of theoretical investigations. These studies often focus on aspects such as the energetics of reactant and product states, the identification of transition states, and the calculation of activation energies. However, without specific studies on this compound, any discussion on its energy profile would be speculative and fall outside the scope of this focused review.
Solvation Effects and Catalytic Mechanism Modeling
The modeling of solvation effects is crucial for understanding how the solvent environment influences reaction rates and pathways. Computational methods can simulate the interactions between the solute (this compound and its precursors) and solvent molecules, providing insights into the stabilization of reactants, transition states, and products.
Furthermore, if the synthesis of this compound involves a catalyst, computational modeling would be instrumental in elucidating the catalytic cycle. This would involve calculating the energies of catalyst-substrate interactions, identifying key intermediates, and determining the rate-determining steps of the catalytic process.
While general computational methodologies for modeling solvation and catalysis are well-established, their specific application to the synthesis of this compound has not been documented in the reviewed literature. Therefore, a detailed, data-driven analysis of these aspects for the title compound cannot be provided at this time.
Emerging Research Directions and Future Perspectives
Integration of Benzyl (B1604629) N-(Benzenesulfonyl)carbamate into Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The synthesis of carbamates, a key functional group in benzyl N-(benzenesulfonyl)carbamate, has been successfully adapted to continuous flow processes. For instance, the Curtius rearrangement, a classical method for accessing carbamates, has been efficiently performed in flow reactors, demonstrating the feasibility of producing benzyl carbamates in a continuous manner. nih.govacs.org This approach allows for the safe handling of potentially hazardous intermediates, such as isocyanates, by generating and consuming them in situ within a closed system.
The principles demonstrated in the flow synthesis of benzyl carbamates can be logically extended to the production of this compound. A hypothetical flow process could involve the reaction of benzenesulfonyl isocyanate with benzyl alcohol in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR). The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry would enable optimization of the reaction for maximum yield and purity.
Furthermore, the field of automated synthesis, which combines robotics and computational control, offers a pathway to high-throughput screening of reaction conditions and the rapid synthesis of analog libraries. Automated platforms have been developed for the synthesis of sulfonamides, another key component of the target molecule. These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. The modular nature of these automated synthesizers would allow for the systematic variation of both the benzenesulfonyl and the benzyl moieties of this compound, facilitating the exploration of structure-activity relationships in medicinal chemistry or materials science.
The integration of this compound synthesis into these advanced platforms is a promising avenue for future research. The development of robust and efficient flow and automated synthesis protocols would not only accelerate the exploration of this compound's properties but also provide a more sustainable and scalable manufacturing process.
Exploration of Novel Reactivity and Unprecedented Transformations
While the classical reactivity of carbamates and sulfonamides is well-established, modern synthetic chemistry is continuously uncovering novel transformations that can unlock unprecedented reactivity. The unique electronic properties of the N-(benzenesulfonyl)carbamate functionality, arising from the presence of two electron-withdrawing groups on the nitrogen atom, make it an intriguing substrate for a variety of modern synthetic methods.
C-H Functionalization: A significant area of emerging research is the direct functionalization of carbon-hydrogen (C-H) bonds. The N-(benzenesulfonyl)carbamate group could serve as a directing group to facilitate the selective activation and functionalization of C-H bonds within the benzyl or benzenesulfonyl moieties. This would provide a highly atom-economical and efficient route to novel derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. The N-(benzenesulfonyl)carbamate scaffold could participate in photoredox-mediated reactions in several ways. For instance, the N-H bond could be a substrate for hydrogen atom transfer (HAT) processes, or the aromatic rings could undergo radical addition or substitution reactions. Recent studies on the photoredox-enabled synthesis of sulfonamides and the functionalization of enamides highlight the potential for developing novel transformations involving N-sulfonyl compounds.
Asymmetric Catalysis: The development of enantioselective transformations is crucial for the synthesis of chiral molecules with specific biological activities. The N-(benzenesulfonyl)carbamate moiety can be a valuable participant in asymmetric reactions. For example, the development of asymmetric cascade reactions to produce chiral allylic sulfonamides from allylic alcohols and isocyanates demonstrates the potential for creating stereogenic centers in molecules containing a sulfonamide group. Future research could focus on developing catalytic asymmetric methods for the functionalization of this compound, for instance, through asymmetric hydrogenation of the aromatic rings or enantioselective C-H functionalization.
The exploration of these and other modern synthetic methodologies is poised to reveal novel reactivity patterns and lead to the discovery of unprecedented transformations of this compound, expanding its utility as a synthetic building block.
Sustainable and Green Chemistry Approaches in Benzenesulfonyl Carbamate (B1207046) Research
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly guiding synthetic strategy. The development of sustainable and eco-friendly methods for the synthesis of this compound and related compounds is a critical area for future research.
Catalytic and Solvent-Free Reactions: A key aspect of green chemistry is the use of catalytic methods to reduce waste and improve atom economy. The synthesis of N-acyl sulfonamides, a related class of compounds, has been achieved using various catalysts, including Lewis acids, under solvent-free conditions. Applying similar principles to the synthesis of this compound, for example, by developing a catalytic process for the direct coupling of benzenesulfonamide, benzyl alcohol, and a carbonyl source, would represent a significant green advancement.
Use of Renewable Feedstocks and Greener Solvents: The traditional synthesis of the building blocks for this compound often relies on petroleum-derived starting materials and volatile organic solvents. Future research should focus on utilizing renewable feedstocks and environmentally benign solvents. For instance, lignin, a component of biomass, could potentially serve as a renewable source for the aromatic moieties. The use of greener solvents such as water, supercritical carbon dioxide, or bio-derived solvents would further reduce the environmental footprint of the synthesis.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of biocatalysis in the synthesis of carbamates has been demonstrated, for example, in the enzymatic resolution of chiral amines followed by carbamate formation. Exploring the potential of enzymes, such as lipases or hydrolases, to catalyze the formation or modification of this compound could lead to highly sustainable and enantioselective synthetic routes.
By embracing the principles of green chemistry, researchers can develop more sustainable and environmentally responsible methods for the synthesis and application of this compound, aligning chemical innovation with the growing need for ecological stewardship. The following table summarizes some potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis |
| Catalysis | Development of catalytic methods for the direct coupling of starting materials, minimizing the use of stoichiometric reagents. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or bio-derived solvents in place of traditional volatile organic compounds. |
| Use of Renewable Feedstocks | Investigating the use of biomass-derived starting materials for the aromatic components of the molecule. |
| Design for Energy Efficiency | Employing ambient temperature and pressure conditions, potentially facilitated by biocatalysis or photoredox catalysis. |
| Reduce Derivatives | Developing one-pot or tandem reactions to minimize the number of synthetic steps and the need for protecting groups. |
Q & A
Q. What synthetic methodologies are commonly used to prepare benzyl N-(benzenesulfonyl)carbamate?
The synthesis typically involves two key steps: (1) carbamate formation via coupling of a benzyl alcohol derivative with an isocyanate or chloroformate intermediate, and (2) sulfonylation using benzenesulfonyl chloride. For example, oxidation of benzyl N-alkylcarbamates with ruthenium tetraoxide (generated in situ from RuCl₃/NaIO₄/CeCl₃·7H₂O) can yield derivatives with functionalized side chains . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions such as sulfonamide over-substitution.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the benzyl group (δH ~4.3–5.1 ppm for CH₂; δC ~65–70 ppm) and sulfonyl/carbamate carbonyl signals (δC ~150–155 ppm) .
- HRMS : For precise molecular weight validation and isotopic pattern analysis.
- IR Spectroscopy : To identify carbamate (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) functional groups.
Q. How is crystallographic data analyzed to determine the molecular structure of benzyl carbamate derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Rigaku Saturn724 CCD diffractometers and refinement with SHELX software (e.g., SHELXL for small-molecule refinement) are standard practices . Key parameters include hydrogen-bonding interactions (e.g., N–H⋯O, O–H⋯O) and torsional angles between aromatic rings, which influence crystal packing .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement of this compound derivatives?
Discrepancies often arise from disorder in flexible groups (e.g., benzyl or sulfonyl moieties). Strategies include:
- Twinned Data Analysis : Using SHELXL’s TWIN/BASF commands to refine twin laws .
- Hydrogen Bond Restraints : Applying geometric restraints for O–H⋯O/N–H⋯O interactions based on neutron diffraction standards .
- Validation Tools : Employing PLATON or CCDC’s Mercury to check for missed symmetry or solvent-accessible voids .
Q. What experimental approaches are used to study the biological activity of this compound in cancer models?
- In Vitro Invasion Assays : Use metastatic cancer cell lines (e.g., PC-3M-CT+ prostate cancer cells) to evaluate inhibition of cell migration and HIF-1α activation .
- Structure-Activity Relationship (SAR) : Modify the carbamate’s substituents (e.g., cyclopropyl or hydroxymethyl groups) and assess changes in potency .
- Molecular Docking : Compare binding affinities with target proteins (e.g., tubulin or HIF-1α) using AutoDock Vina or Schrödinger Suite .
Q. How do hydrogen-bonding networks influence the stability and reactivity of benzyl carbamate derivatives?
- Crystal Packing : Intramolecular N–H⋯O bonds stabilize planar conformations, while intermolecular O–H⋯O interactions form 2D/3D networks that affect solubility .
- Reactivity : Strong hydrogen bonds to the carbamate carbonyl can reduce nucleophilic attack at the carbonyl carbon, as shown in hydrolysis studies under acidic/basic conditions .
Q. What computational methods complement experimental data in studying carbamate reactivity?
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G**) to predict reaction pathways (e.g., sulfonylation kinetics) .
- MD Simulations : Analyze solvation effects on carbamate stability in aqueous or lipid environments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
